2,6-Dimethyl-4-fluorobenzyl alcohol
Overview
Description
2,6-Dimethyl-4-fluorobenzyl alcohol is a chemical compound with the molecular formula C9H11FO . It contains 22 bonds in total, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-4-fluorobenzyl alcohol includes a six-membered ring, a hydroxyl group, and a primary alcohol . It also contains 6 aromatic bonds and 1 rotatable bond .Scientific Research Applications
New Protecting Group for Alcohols
The introduction of a new benzyl ether-type protecting group, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been developed. This group shows stability to oxidizing conditions and is useful in the direct stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).
Bromination of Benzyl Alcohol Derivatives
Research on the reaction of 2,6-dimethyl-4-methoxybenzyl alcohols with bromine water indicates the influence of electronegativity on the benzyl substituent, which affects the formation of bromination products (Nakatani et al., 1984).
Applications in Fluorination Reactions
The study of fluoroamine reagents like ∝,∝-difluorobenzyl(dimethyl)amine (DBDA) for replacing hydroxyl groups in alcohols by fluorine atoms provides insights into the versatility of fluorobenzyl alcohols in synthetic chemistry (Dmowski & Kamiński, 1983).
Protease-Sensitive Fluorogenic Probes
The use of para-aminobenzyl alcohol (PABA) as a key component in designing new protease-sensitive fluorogenic probes shows the application of fluorobenzyl alcohols in biochemistry and molecular biology (Richard et al., 2008).
Metabolic Fate Study
A study on the metabolism of 2-, 3-, and 4-fluorobenzyl alcohols in rats revealed the formation of N-acetylcysteinyl conjugates as minor metabolites, contributing to our understanding of the metabolic pathways of such compounds (Blackledge, Nicholson, & Wilson, 2003).
Synthesis of Fluorobenzyl Derivatives
The preparation of new 2-(α-fluorobenzyl)benzimidazole derivatives demonstrates the scope of fluorination reactions starting from benzylic alcohols, highlighting the synthetic utility of fluorobenzyl alcohols (Hida et al., 1995).
Reductive Etherification Techniques
The development of one-step reductive etherification techniques using 4-[18F]fluoro-benzaldehyde and different alcohols, including fluorobenzyl alcohols, illustrates their application in radiochemical synthesis (Funke et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(4-fluoro-2,6-dimethylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQSZVFDOPDBJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666653 | |
Record name | (4-Fluoro-2,6-dimethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-fluorobenzyl alcohol | |
CAS RN |
773868-67-0 | |
Record name | (4-Fluoro-2,6-dimethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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